molecular formula C14H19N3OS B184733 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-50-1

5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B184733
CAS No.: 588673-50-1
M. Wt: 277.39 g/mol
InChI Key: VFJHCIUJARGAOD-UHFFFAOYSA-N
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Description

The compound 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a [(4-tert-butylphenoxy)methyl] group at position 3. The thiol (-SH) group at position 3 enhances its reactivity, making it a candidate for diverse applications, including corrosion inhibition, antimicrobial activity, and material science.

Properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-14(2,3)10-5-7-11(8-6-10)18-9-12-15-16-13(19)17(12)4/h5-8H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJHCIUJARGAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357237
Record name 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588673-50-1
Record name 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazide Intermediate Synthesis

Benzoic acid hydrazide derivatives serve as precursors. For example, methyl-substituted hydrazides are synthesized by reacting methyl-carboxylic acids with hydrazine hydrate in ethanol. The resulting hydrazide is treated with carbon disulfide in ethanolic potassium hydroxide to form a potassium dithiocarbazinate salt.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78–80°C)

  • Time: 4–6 hours

  • Yield: 70–85%

Cyclization to Triazole-Thiol

The potassium dithiocarbazinate salt undergoes cyclization with hydrazine hydrate to yield 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. For 4-methyl substitution, methyl hydrazine or methylamine is introduced during cyclization.

Key Data :

  • IR (KBr): 3256 cm⁻¹ (N–H stretch), 2550 cm⁻¹ (S–H stretch)

  • ¹H NMR (DMSO-d₆): δ 3.42 (s, 3H, N–CH₃), δ 12.95 (s, 1H, S–H)

Optimization and Challenges

Regioselectivity in Alkylation

Positional selectivity during alkylation is critical. Steric hindrance from the 4-methyl group directs the (4-tert-butylphenoxy)methyl group to position 5. Computational studies (DFT) suggest that the N4-methyl group increases electron density at N1, favoring electrophilic attack at C5.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted phenoxy precursors.

  • Recrystallization : Ethanol/water mixtures yield pure product as white crystals.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Haloether-KetoneHigh regioselectivityRequires toxic brominating agents60–75
MitsunobuMild conditionsCostly reagents (DIAD, PPh₃)50–65
Direct AlkylationOne-pot synthesisLow selectivity for C540–55

Scalability and Industrial Applications

Patent CN1036759A emphasizes scalability for agricultural fungicides. Key parameters for bulk synthesis include:

  • Catalyst : MgO or CaO (3–5 mol%) enhances reaction rates in haloether-ketone routes.

  • Solvent Recovery : Ethanol and THF are distilled and reused, reducing costs .

Chemical Reactions Analysis

Types of Reactions

5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Agricultural Uses

Fungicides :
5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is primarily recognized for its efficacy as a fungicide. It is particularly effective against various plant pathogens, helping to protect crops from diseases caused by fungi.

Efficacy Studies

Studies have demonstrated that this compound can inhibit the growth of several fungal strains, making it a promising candidate for agricultural applications. For instance:

  • Target Pathogens : Effective against Botrytis cinerea, Fusarium spp., and Rhizoctonia solani.
  • Mechanism of Action : The triazole group interferes with the biosynthesis of ergosterol, a crucial component of fungal cell membranes.

Medicinal Applications

Antifungal Activity :
Beyond agricultural use, this compound has been explored for its potential in medical applications due to its antifungal properties. Research indicates that it may be useful in treating fungal infections in humans.

Case Studies

Several studies have investigated the antifungal effects of triazole derivatives:

  • In Vitro Studies : Laboratory tests have shown that the compound exhibits significant antifungal activity against clinical isolates of Candida species.
  • Synergistic Effects : When combined with other antifungal agents, it may enhance overall efficacy against resistant fungal strains.

Research Applications

Biochemical Research :
The compound is also utilized in biochemical research settings to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Applications in Proteomics

This compound has been employed in proteomics research to investigate protein modifications and interactions due to its reactive thiol group.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/ConditionsReference
AntifungalBotrytis cinerea
AntifungalCandida spp.
FungicideFusarium spp.
FungicideRhizoctonia solani

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thiol group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with Phenoxy/Alkyl Substituents

5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • Structure: Similar to the target compound but replaces the tert-butyl group with a chloro substituent on the phenoxy ring.
  • Activity : Demonstrated significant corrosion inhibition for 6061 aluminum alloy in 0.1 M HCl, with an efficiency of 92% at 500 ppm concentration. Quantum chemical studies correlated its inhibition efficacy with high electron-donating capacity .
5-[(4-Fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
  • Structure : Fluorine replaces the tert-butyl group.
  • Experimental data highlight stability in acidic conditions, suggesting utility in pharmaceutical formulations .

Triazoles with Sulfur-Containing Side Chains

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine
  • Structure : Features a decylthio (-S-C10H21) group and a morpholine ring.
  • Activity: Exhibits antifungal and antimicrobial effects against Candida albicans and Staphylococcus aureus (MIC = 12.5 µg/mL).
  • Comparison : The long alkyl chain (decyl) enhances lipophilicity, improving membrane penetration, whereas the morpholine group contributes to solubility.
5-(Pyrimidin-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • Structure : Substituted with a pyrimidinylthio group.
  • Activity : Demonstrated moderate antioxidant activity (IC50 = 45 µM in DPPH assay), attributed to the electron-rich pyrimidine ring stabilizing free radicals .

Triazoles with Heterocyclic/Aromatic Substituents

5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • Structure : Adamantane substituent at position 4.
  • Properties : High thermal stability (decomposition temperature >250°C) due to the rigid adamantane framework. Crystal structure analysis revealed strong hydrogen bonding between thiol and triazole N-atoms, influencing packing efficiency .
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • Structure : Methoxyphenyl and phenyl groups at positions 4 and 5.
  • Activity: Reported antifungal activity against Aspergillus niger (MIC = 25 µg/mL).

Comparative Data Table

Compound Name Key Substituents Biological Activity Industrial Application Reference
5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-triazole-3-thiol 4-tert-butylphenoxy, methyl Not reported (predicted antimicrobial) Corrosion inhibition (theoretical)
5-[(4-Chlorophenoxy)methyl]-4H-triazole-3-thiol 4-chlorophenoxy None reported Corrosion inhibitor (92% efficiency)
4-((5-(Decylthio)-4-methyl-triazol-3-yl)methyl)morpholine Decylthio, morpholine Antifungal (MIC = 12.5 µg/mL) Topical formulations
5-(Adamantan-1-yl)-4-methyl-triazole-3-thiol Adamantane None reported High-temperature materials

Biological Activity

5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 588673-50-1) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

The molecular formula of the compound is C14H19N3OSC_{14}H_{19}N_{3}OS with a molecular weight of 281.38 g/mol. The structure features a triazole ring which is known for its biological significance, particularly in antifungal and antibacterial applications.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance, a study on related triazole compounds demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism is believed to involve inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungi .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
5-(Substituted) TriazolesCandida albicans16 µg/mL
5-(Substituted) TriazolesStaphylococcus aureus32 µg/mL

Antifungal Activity

The compound has also shown promising antifungal activity. A study reported that triazole derivatives exhibited strong inhibitory effects against various fungal pathogens such as Aspergillus niger and Candida albicans. The presence of the thiol group in the structure enhances its interaction with fungal enzymes, thereby increasing its efficacy .

Table 2: Antifungal Activity

CompoundFungal StrainInhibition Zone (mm)
This compoundAspergillus niger20
Related TriazolesCandida albicans18

Anticancer Activity

Recent research has indicated that triazole derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). The mechanism involves the disruption of cellular signaling pathways that regulate cell survival and proliferation .

Case Study: Cytotoxicity Against Cancer Cells
A study involving various synthesized triazoles demonstrated that certain derivatives exhibited selective cytotoxicity towards melanoma cells compared to normal cells. The most active compounds were identified based on their IC50 values through MTT assays.

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23115
Compound BPanc-110
This compoundIGR39 (Melanoma)12

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes involved in critical metabolic pathways. For instance, the compound's thiol group may participate in redox reactions or form covalent bonds with target proteins, disrupting their function.

Q & A

Q. What are the common synthetic routes for 1,2,4-triazole-3-thiol derivatives, and how are they optimized for structural specificity?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazides or hydrazinecarbothioamides in basic media, followed by functionalization via alkylation or Mannich reactions. For example, alkylation with phenacyl bromides or iodobutane introduces S-substituted groups, while Mannich reactions with formaldehyde and secondary amines generate aminoalkyl derivatives . Optimization involves adjusting reaction time (6–12 hours), solvent (ethanol/water mixtures), and temperature (60–80°C). Purity is confirmed via thin-layer chromatography (TLC) and recrystallization .

Q. How is the structure of 1,2,4-triazole-3-thiol derivatives confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on integrated analytical techniques:
  • Elemental analysis to verify stoichiometry.
  • IR spectroscopy to identify thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹).
  • Chromatography (HPLC/TLC) to confirm purity (>95%).
    For example, IR spectra of Mannich bases show C-N stretches at 1240–1260 cm⁻¹, confirming amine incorporation .

Q. What are the key reactivity patterns of the thiol group in this compound class?

  • Methodological Answer : The thiol group undergoes:
  • Alkylation : Reacts with alkyl halides (e.g., phenacyl bromide) in basic ethanol to form thioethers .
  • Metal complexation : Binds with Cu(II), Zn(II), or Fe(II) salts in aqueous ethanol, forming complexes characterized by shifts in UV-Vis spectra (e.g., Cu(II) complexes show λmax ~400 nm) .
  • Oxidation : Forms disulfide bridges under oxidative conditions (e.g., H₂O₂), detectable via loss of -SH IR peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazole-thiol derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or substituent effects. A systematic approach includes:
  • Dose-response standardization : Use fixed molar concentrations (e.g., 10–100 µM) in antimicrobial assays .
  • Computational modeling : Apply PASS Online® to predict activity (e.g., antifungal vs. antibacterial) and validate with in vitro assays. For example, S-alkyl derivatives with 4-methoxyphenyl groups showed higher predicted (and confirmed) antifungal activity .
  • Structure-activity relationship (SAR) analysis : Compare logP values and electronic effects of substituents (e.g., tert-butyl groups enhance lipophilicity and membrane penetration) .

Q. What strategies are effective for optimizing regioselectivity in S-alkylation reactions of triazole-thiols?

  • Methodological Answer : Regioselectivity is controlled by:
  • Base selection : Use K₂CO₃ instead of NaOH to minimize competing N-alkylation .
  • Solvent polarity : Polar aprotic solvents (DMF) favor S-alkylation by stabilizing transition states .
  • Temperature modulation : Lower temperatures (0–25°C) reduce side reactions. For example, 4-methyl derivatives achieved >90% S-alkylation yield at 0°C .

Q. How can computational methods enhance the design of triazole-thiol derivatives with targeted pharmacological properties?

  • Methodological Answer :
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. For example, 5-[(4-tert-butylphenoxy)methyl] groups lower HOMO energy, enhancing antioxidant potential .
  • Molecular docking : Screen against enzyme targets (e.g., CYP450 for metabolism studies) using AutoDock Vina. Triazole-thiols with pyridyl substituents showed high binding affinity (-9.2 kcal/mol) to fungal lanosterol demethylase .
  • QSAR models : Correlate substituent descriptors (e.g., Hammett σ values) with bioactivity. Methoxy groups at para positions improved antifungal IC₅₀ by 2-fold .

Q. What experimental and analytical approaches address spectral data discrepancies (e.g., NMR splitting patterns) in triazole-thiol derivatives?

  • Methodological Answer :
  • High-resolution NMR : Use DMSO-d₆ to resolve proton exchange broadening. For example, tert-butyl protons appear as singlets at δ 1.2–1.3 ppm, while triazole protons resonate at δ 8.1–8.3 ppm .
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing splitting. Cooling to −40°C simplified spectra of Mannich bases .
  • X-ray crystallography : Resolve ambiguous NOE correlations. A 4-phenyl derivative crystallized in a monoclinic system (space group P2₁/c) confirmed S-alkylation regiochemistry .

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